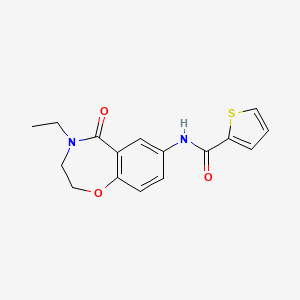

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-2-18-7-8-21-13-6-5-11(10-12(13)16(18)20)17-15(19)14-4-3-9-22-14/h3-6,9-10H,2,7-8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSFCXBWFYMGCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of an anthranilic acid derivative with a suitable thiophene carboxylic acid derivative can lead to the formation of the desired oxazepine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with several classes of heterocycles, particularly benzoxazepins and thiophene derivatives. Key analogues include:

Key Observations :

- Substituent Effects : The ethyl group in the target compound may enhance lipophilicity compared to the methyl group in BI96214 ().

- Thiophene vs. Benzamide : The thiophene-carboxamide moiety introduces sulfur-based electronic effects, contrasting with the ethoxybenzamide group in BI96214, which may influence solubility and binding interactions.

- Core Heterocycles : The benzoxazepin core differentiates the target from triazoles () and benzothiophenes (), which exhibit distinct tautomerism and reactivity.

Spectral and Analytical Data

IR Spectroscopy :

- Target Compound : Expected C=O stretches (1660–1680 cm⁻¹, benzoxazepin and carboxamide) and absence of S-H bands (~2500–2600 cm⁻¹), similar to triazole thiones in .

- BI96214 : IR would show benzamide C=O (~1680 cm⁻¹) and ether C-O (~1250 cm⁻¹) .

- Benzothiophenes : Strong ketone C=O (1721 cm⁻¹) and ester C=O (1774 cm⁻¹) in .

NMR Spectroscopy :

- Benzoxazepin protons (e.g., CH₂ of the oxazepin ring) would resonate at δ 3.5–4.5 ppm, while thiophene protons appear at δ 6.5–7.5 ppm, as seen in for analogous thiophene derivatives .

Tautomerism and Stability

The triazoles in exist in thione-thiol tautomeric equilibrium, stabilized by intramolecular hydrogen bonding . In contrast, the benzoxazepin-thiophene system lacks such tautomerism but may exhibit conformational flexibility due to the seven-membered ring.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-carboxamide?

- Methodology : Utilize a multi-step synthesis approach starting with functionalization of the benzoxazepinone core. For example:

- Step 1 : Introduce the ethyl group at the 4-position via alkylation under basic conditions (e.g., NaH in DMF).

- Step 2 : Couple the thiophene-2-carboxamide moiety using HATU or EDC/NHS as coupling agents in anhydrous DCM .

- Validation : Confirm yields and purity via HPLC (>95%) and compare melting points with literature values (if available) .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Analytical Workflow :

- NMR : Assign and NMR peaks by referencing analogous benzoxazepine and thiophene derivatives. For instance, the thiophene ring protons typically resonate between δ 7.0–7.5 ppm, while the benzoxazepinone carbonyl appears near δ 170 ppm .

- Mass Spectrometry : Use HRMS (ESI+) to confirm the molecular ion [M+H] with an error margin < 2 ppm .

- Microanalysis : Perform elemental analysis (C, H, N, S) to validate stoichiometry .

Q. What computational tools are suitable for predicting this compound’s physicochemical properties?

- Approach :

- 3D Structure Optimization : Use Gaussian or ORCA with DFT (B3LYP/6-31G* basis set) to model the molecule’s geometry and electrostatic potential .

- Solubility/LogP : Employ SwissADME or ACD/Labs to estimate partition coefficients and solubility profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Case Study : If NMR signals for the benzoxazepinone ring overlap with thiophene protons:

- Solution 1 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, HSQC can differentiate between aromatic protons and adjacent carbons .

- Solution 2 : Compare experimental data with structurally similar compounds (e.g., N-(4-methoxyphenyl)thiophene-2-carboxamide, where methoxy groups simplify peak assignments) .

Q. What experimental designs are optimal for studying this compound’s stability under physiological conditions?

- Protocol :

- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours. Monitor degradation via LC-MS and identify hydrolytic byproducts (e.g., cleavage of the amide bond) .

- Thermal Stability : Perform TGA/DSC to determine decomposition temperatures and identify thermally labile groups (e.g., oxazepinone ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.